N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H27NO4S2 and its molecular weight is 421.6g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential biological activities. Its structure includes a tetrahydrothiophene moiety, which is known for various pharmacological properties. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₂₃N₃O₂S₂, with a molecular weight of approximately 421.6 g/mol . The compound features a benzamide core substituted with pentyloxy and thiophenyl groups, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from related benzamide ligands have shown efficacy against various bacterial strains:
Complex | Inhibition Zone (mm) | Microorganism |
---|---|---|
Mn(II) | 21 | Bacillus subtilis |
Cu(II) | 25 | Staphylococcus aureus |
Zn(II) | 22 | Escherichia coli |
Cd(II) | 20 | Pseudomonas aeruginosa |
These findings suggest that the structural components of the benzamide derivatives contribute to their antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in malignant cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiophene moiety may interact with active sites of bacterial enzymes, disrupting metabolic processes.
- Membrane Disruption : The hydrophobic nature of the pentyloxy group could facilitate penetration into bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.
Case Studies
A notable case study involved the synthesis and evaluation of metal complexes with derivatives of benzamide similar to our compound. These studies highlighted the enhanced antibacterial properties when metal ions were coordinated with the ligand structure, suggesting potential for developing new antimicrobial agents .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-2-3-4-12-26-19-9-7-17(8-10-19)21(23)22(15-20-6-5-13-27-20)18-11-14-28(24,25)16-18/h5-10,13,18H,2-4,11-12,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERMSRMWGPFEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.